molecular formula C3H2N2O4 B1218031 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid CAS No. 66313-36-8

4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid

Cat. No.: B1218031
CAS No.: 66313-36-8
M. Wt: 130.06 g/mol
InChI Key: IBRWUZLLHSXPKL-UHFFFAOYSA-N
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Description

4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid is an organic compound belonging to the class of furazans. Furazans are characterized by a five-membered aromatic ring containing one oxygen and two nitrogen atoms at specific positions.

Scientific Research Applications

4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid has several scientific research applications:

Future Directions

The future directions for research on 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid could include further exploration of its synthesis, chemical reactions, and potential biological activities. As oxadiazoles have been found to have anti-infective properties , there may be potential for the development of new therapeutic agents based on this compound.

Preparation Methods

The synthesis of 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid typically involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent. This is followed by cyclocondensation of the O-acylamidoxime to form the 1,2,4-oxadiazole ring in the presence of a suitable base such as TBAF/THF at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid involves its interaction with specific molecular targets. For example, it has been shown to interact with L-lactate dehydrogenase, inhibiting its activity. This interaction can affect metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

4-Hydroxy-1,2,5-Oxadiazole-3-Carboxylic Acid can be compared with other similar compounds such as:

Properties

IUPAC Name

4-oxo-1,2,5-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O4/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRWUZLLHSXPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NONC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66313-36-8
Record name 4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02401
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-Hydroxy-1,2,5-oxadiazole-3-carboxylic acid

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